Lactic acid lactate, L-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

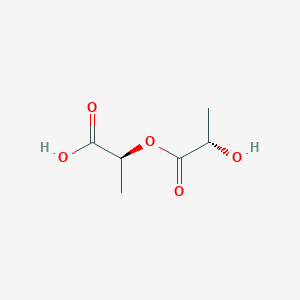

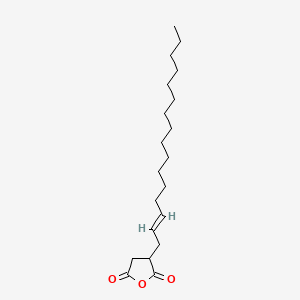

S,S-Lactyllactic acid, also known as (S,S)-2-[(2-hydroxypropanoyl)oxy]propanoic acid, is a dimeric condensation product of lactic acid. This compound is characterized by its two chiral centers, which give it specific stereochemical properties. It is a significant intermediate in the production of polylactic acid, a biodegradable polymer with numerous industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: S,S-Lactyllactic acid is typically synthesized through the condensation of lactic acid molecules. This process involves heating lactic acid to remove water, leading to the formation of the dimer. The reaction can be catalyzed by acids or bases to enhance the rate of condensation.

Industrial Production Methods: Industrial production of S,S-lactyllactic acid often involves microbial fermentation of renewable resources such as corn starch or sugarcane. The fermentation process produces lactic acid, which is then subjected to controlled heating and dehydration to form the dimer. This method is eco-friendly and aligns with sustainable production practices .

Chemical Reactions Analysis

Types of Reactions: S,S-Lactyllactic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Hydrolysis: Breakdown into lactic acid monomers in the presence of water.

Polymerization: Formation of polylactic acid through further condensation reactions.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts.

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Polymerization: Conducted under heat with or without catalysts.

Major Products:

Esterification: Produces esters of lactic acid.

Hydrolysis: Yields lactic acid monomers.

Polymerization: Results in polylactic acid, a biodegradable polymer.

Scientific Research Applications

S,S-Lactyllactic acid has a wide range of applications in various fields:

Chemistry: Used as an intermediate in the synthesis of polylactic acid and other biodegradable polymers.

Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.

Medicine: Explored for its biocompatibility and potential use in drug delivery systems.

Industry: Utilized in the production of biodegradable plastics, packaging materials, and textiles

Mechanism of Action

The mechanism of action of S,S-lactyllactic acid involves its ability to undergo polymerization and hydrolysis. In biological systems, it can be metabolized to lactic acid, which enters various metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .

Comparison with Similar Compounds

Lactic Acid: The monomeric form, which can polymerize to form S,S-lactyllactic acid.

Polylactic Acid: A polymer formed from lactic acid and its dimers.

Lactide: A cyclic dimer of lactic acid used in the production of polylactic acid.

Uniqueness: S,S-Lactyllactic acid is unique due to its specific stereochemistry, which influences its reactivity and the properties of the polymers it forms. Its ability to undergo controlled polymerization makes it a valuable intermediate in the production of biodegradable materials .

Properties

CAS No. |

923-17-1 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(2S)-2-[(2S)-2-hydroxypropanoyl]oxypropanoic acid |

InChI |

InChI=1S/C6H10O5/c1-3(7)6(10)11-4(2)5(8)9/h3-4,7H,1-2H3,(H,8,9)/t3-,4-/m0/s1 |

InChI Key |

OZZQHCBFUVFZGT-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O[C@@H](C)C(=O)O)O |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)

![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)